![molecular formula C18H14N2O3 B1261666 6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one](/img/structure/B1261666.png)
6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one is a natural product found in Phaius mishmensis with data available.
Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications
6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one, as a derivative of indolo[2,1-b]quinazoline, is a significant nitrogen-containing heterocyclic compound. It serves as a useful intermediate product in organic synthesis. The compound's derivatives, like ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, have been synthesized and show potential pharmaceutical applications, particularly as the main component for the development of anti-inflammatory drugs. The bioavailability of these compounds was evaluated through in silico ADME predictions, indicating high bioavailability and potential for pharmaceutical usage (Kovrizhina et al., 2022).
Synthesis Techniques and Chemical Properties
Efficient strategies for the synthesis of indolo[2,1-b]quinazoline derivatives have been developed, offering a pathway to create 6-unsubstituted indolo[1,2-c]quinazolines. The synthesis involves the Pd-catalyzed reaction of specific substrates followed by conversion to the desired product (Arcadi et al., 2018). Additionally, ZnO-NP catalyzed direct indolation of in situ generated tryptanthrin, related to indolo[2,1-b]quinazoline, has been developed, enabling the synthesis of derivatives in good to excellent yields with high product selectivity (Rai et al., 2018).
Potential Biological and Medicinal Activities
Indolo[2,1-b]quinazoline derivatives exhibit remarkable activity against in vitro Leishmania donovani amastigotes, suggesting potential as antileishmanial agents. Structure-activity relationship studies, using methods like semi-empirical AM1 quantum chemical analysis, cyclic voltammetry, and a pharmacophore generation, showed a correlation between activity and certain molecular properties, indicating electron transfer as a plausible path in the mechanism of action of these compounds (Bhattacharjee et al., 2002).
Antimicrobial and Anti-inflammatory Properties
Indolo[2,1-b]quinazoline derivatives have also been studied for their antimicrobial properties. Certain synthesized compounds displayed marked activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This suggests the potential use of these compounds in the development of new antimicrobial agents (Rohini et al., 2010).
properties
Product Name |
6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
6-hydroxy-6-(2-oxopropyl)indolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)10-18(23)13-7-3-5-9-15(13)20-16(22)12-6-2-4-8-14(12)19-17(18)20/h2-9,23H,10H2,1H3 |
InChI Key |
CCFVLTFAPUCNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O)O |
synonyms |
phaitanthrin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



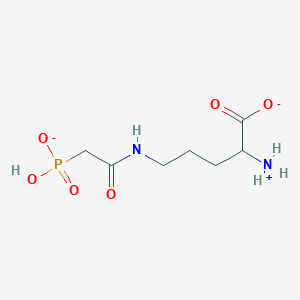
![(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate](/img/structure/B1261584.png)
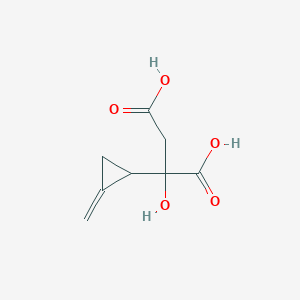
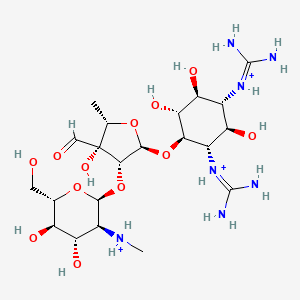
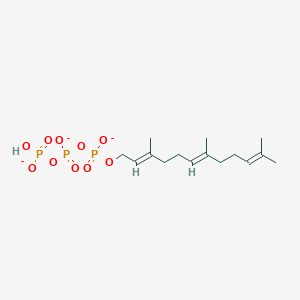

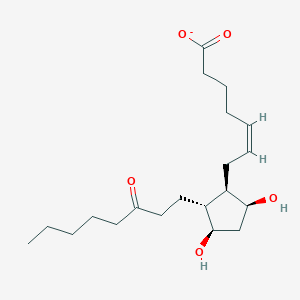
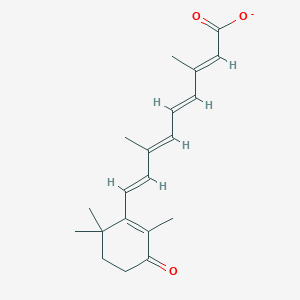
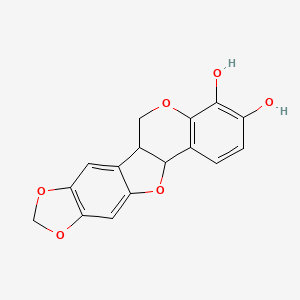
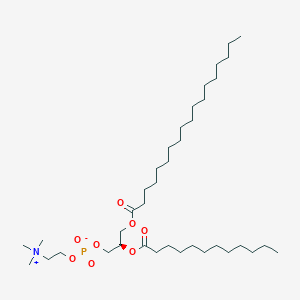
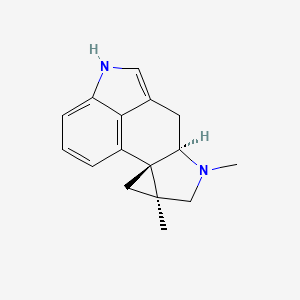
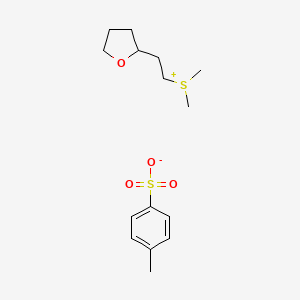
![N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)
